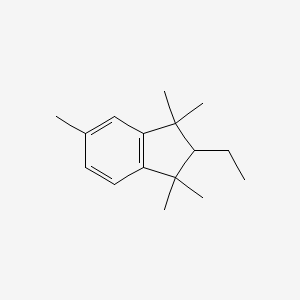
1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl-: is an organic compound belonging to the indene family It is characterized by its unique structure, which includes multiple methyl groups and an ethyl group attached to the indene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- typically involves the hydrogenation of indene derivatives. One common method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . This reaction forms 1-substituted-1H-indene and 1-indanone products.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of indene, a process that is well-established in petrochemical industries. The reaction conditions typically include high pressure and temperature, along with the use of metal catalysts such as palladium or platinum .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C) is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.
Major Products
The major products formed from these reactions include various substituted indenes, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,3,3-Pentamethylindane
- 2-Ethyl-2,3-dihydro-1H-indene
- 1,1,3-Trimethyl-3-phenylindane
Uniqueness
1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
66325-17-5 |
|---|---|
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
2-ethyl-1,1,3,3,5-pentamethyl-2H-indene |
InChI |
InChI=1S/C16H24/c1-7-14-15(3,4)12-9-8-11(2)10-13(12)16(14,5)6/h8-10,14H,7H2,1-6H3 |
Clé InChI |
RJRNJUIFZKGOCP-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C2=C(C1(C)C)C=C(C=C2)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















